Cas no 177490-82-3 ((4-Acetoxyphenyl)boronic acid)

(4-Acetoxyphenyl)boronic acid is a boronic acid derivative featuring an acetoxy functional group at the para position of the phenyl ring. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, where it serves as a key intermediate for synthesizing biaryl structures. Its stability under mild conditions and compatibility with various catalysts make it a reliable choice for organic synthesis. The acetoxy group enhances solubility in organic solvents, facilitating reaction handling. Additionally, the boronic acid moiety allows for selective transformations, enabling precise functionalization in pharmaceutical and materials science applications. Proper storage under inert conditions ensures long-term stability and consistent performance.
(4-Acetoxyphenyl)boronic acid structure
(4-Acetoxyphenyl)boronic acid structure
Product Name:(4-Acetoxyphenyl)boronic acid
CAS No:177490-82-3
MF:C8H9BO4
MW:179.965662717819
MDL:MFCD09027198
CID:133727
PubChem ID:253660690
Update Time:2025-05-26

(4-Acetoxyphenyl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • (4-Acetoxyphenyl)boronic acid
    • 4-Acetoxyphenylboronic Acid (contains varying amounts of Anhydride)
    • 4-Acetoxybenzeneboronic acid
    • (4-acetyloxyphenyl)boronic acid
    • 4-Acetoxyphenylboronic acid
    • Boronic acid,B-[4-(acetyloxy)phenyl]-
    • 4-acetoxyphenylboroxine
    • 4-acetylphenylboronic acid
    • 4-Boronophenyl acetate
    • 4-Acetoxybenzeneboronic Acid (contains varying amounts of Anhydride)
    • (4-Acetoxyphenyl)
    • 4-ACETYLOXYPHENYLBORONIC ACID
    • B-[4-(Acetyloxy)Phenyl]-Boronic Acid Boronic Acid,B-[4-(Acetyloxy)Phenyl]-
    • [4-(Acetyloxy)phenyl]boronic acid
    • Boronic acid, [4-(acetyloxy)phenyl]-
    • PubChem20170
    • 4-(acetyloxy)phenylboronic acid
    • FCH921576
    • OR5971
    • LS10860
    • Boronic acid,B-[4-(acetyloxy)phe
    • 4-Acetoxybenzeneboronicacid97%
    • 4-Acetoxybenzeneboronic acid 98%
    • AMY971
    • (4-Acetoxyphenyl)boronicacid
    • 4-acetoxyphenyl boronic acid
    • AKOS006344729
    • DS-16468
    • SCHEMBL2717810
    • SY051069
    • DTXSID90657300
    • 177490-82-3
    • MFCD09027198
    • Boronic acid, B-[4-(acetyloxy)phenyl]-
    • CS-0155019
    • J-011287
    • A2818
    • MDL: MFCD09027198
    • Inchi: 1S/C8H9BO4/c1-6(10)13-8-4-2-7(3-5-8)9(11)12/h2-5,11-12H,1H3
    • InChI Key: VILXJXDXZGKJLU-UHFFFAOYSA-N
    • SMILES: O(C(C)=O)C1C=CC(B(O)O)=CC=1

Computed Properties

  • Exact Mass: 180.05900
  • Monoisotopic Mass: 180.059
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 175
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66.8

Experimental Properties

  • Density: 1.25
  • Melting Point: 220-224℃
  • Boiling Point: 339.9℃/760mmHg
  • Flash Point: 159.3°C
  • Refractive Index: 1.532
  • PSA: 66.76000
  • LogP: -0.70830

(4-Acetoxyphenyl)boronic acid Security Information

(4-Acetoxyphenyl)boronic acid Customs Data

  • HS CODE:2931900090
  • Customs Data:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

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(4-Acetoxyphenyl)boronic acid Production Method

(4-Acetoxyphenyl)boronic acid Suppliers

Amadis Chemical Company Limited
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(CAS:177490-82-3)(4-Acetoxyphenyl)boronic acid
Order Number:A881459
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:03
Price ($):355.0
Email:sales@amadischem.com

(4-Acetoxyphenyl)boronic acid Related Literature

Additional information on (4-Acetoxyphenyl)boronic acid

Introduction to (4-Acetoxyphenyl)boronic Acid (CAS No. 177490-82-3)

(4-Acetoxyphenyl)boronic acid, with the chemical formula C₈H₈O₃ and CAS number 177490-82-3, is a significant compound in the field of organic synthesis and pharmaceutical development. This boronic acid derivative has garnered considerable attention due to its versatile applications in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The presence of both an acetoxy group and a boronic acid moiety makes it a valuable intermediate in various synthetic pathways.

The utility of (4-Acetoxyphenyl)boronic acid stems from its ability to participate in palladium-catalyzed cross-coupling reactions, which are fundamental to modern synthetic organic chemistry. These reactions enable the formation of carbon-carbon bonds under mild conditions, making them highly attractive for industrial applications. The compound's stability under various reaction conditions further enhances its appeal as a synthetic building block.

In recent years, significant advancements have been made in the application of boronic acids in drug discovery and development. One notable area is the use of (4-Acetoxyphenyl)boronic acid in the synthesis of novel therapeutic agents. Boronic acids are known for their ability to interact with biological targets, such as enzymes and receptors, which has led to their incorporation into various drug molecules. For instance, research has shown that boronic acid derivatives can serve as inhibitors or modulators of key biological pathways, making them promising candidates for treating a range of diseases.

Moreover, the acetoxy group in (4-Acetoxyphenyl)boronic acid provides additional functionalization possibilities, allowing for further derivatization to achieve specific chemical properties. This flexibility is particularly useful in medicinal chemistry, where subtle modifications can significantly alter the biological activity of a compound. The compound's role as a precursor in the synthesis of more complex molecules has been extensively studied and documented in scientific literature.

Recent studies have also explored the use of (4-Acetoxyphenyl)boronic acid in materials science, particularly in the development of organic electronic devices. Boronic acids have been found to exhibit interesting electronic properties, making them suitable for applications such as organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs). The ability to fine-tune the electronic characteristics of these materials through chemical modification has opened up new avenues for innovation in this field.

The synthesis of (4-Acetoxyphenyl)boronic acid typically involves the reaction of 4-acetoxystyrene with a boron source under controlled conditions. This process highlights the importance of precise control over reaction parameters to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient and scalable production methods, which are crucial for industrial applications.

In conclusion, (4-Acetoxyphenyl)boronic acid (CAS No. 177490-82-3) is a multifaceted compound with broad applications across various scientific disciplines. Its role in pharmaceutical synthesis, materials science, and organic electronics underscores its importance as a valuable intermediate. As research continues to uncover new uses and applications for this compound, its significance is expected to grow further, driving innovation and progress in multiple fields.

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Amadis Chemical Company Limited
(CAS:177490-82-3)(4-Acetoxyphenyl)boronic acid
A881459
Purity:99%
Quantity:25g
Price ($):355.0
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